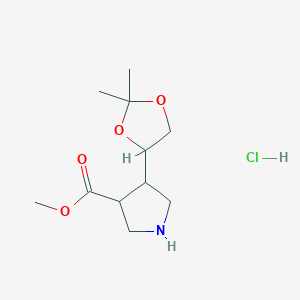![molecular formula C11H12N2OS2 B2883037 3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 332145-25-2](/img/structure/B2883037.png)
3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfur-containing heterocyclic compound. It contains a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one moiety, which is a bicyclic system with a sulfur atom in one of the rings. The presence of sulfur and nitrogen in the ring system suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bicyclic ring system containing a sulfur atom and a pyrimidinone moiety. The ethyl and sulfanyl groups would be attached to the ring system. The exact three-dimensional structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the sulfur atom, the pyrimidinone moiety, and the ethyl and sulfanyl groups. The sulfur atom might be involved in redox reactions, while the pyrimidinone moiety might undergo reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfur atom and the pyrimidinone moiety might confer polarity to the molecule, affecting its solubility and reactivity .Aplicaciones Científicas De Investigación
Antibacterial and Anti-inflammatory Activities
Research has demonstrated that certain substituted thienopyrimidinone derivatives exhibit significant anti-inflammatory and antibacterial properties. These findings suggest potential applications in the development of new therapeutic agents targeting inflammation and bacterial infections. For instance, Srivastava and Das (2009) found that Schiff base derivatives of 3-amino-2-mercapto-7-methyl-5,6,7,8-tetrahydropyrido thieno[2,3-d]pyrimidin-4(3H)-ones show promising anti-inflammatory and antibacterial activities Sajal Srivastava & S. Das, 2009.
Structural and Molecular Design
The structural design of sulfanylidene-tetrahydropyrimidine derivatives has been explored, highlighting their potential in creating hydrogen-bonded ribbons with varying ring types. This structural versatility is crucial for designing molecules with specific chemical and biological properties B. Sarojini, et al., 2015.
Heterocyclic System Synthesis
The synthesis of new heterocyclic systems, such as thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine derivatives, demonstrates the chemical versatility of thieno[2,3-d]pyrimidinones. These systems have shown promising antimicrobial activity, particularly against Staphylococcus aureus, indicating their potential use in developing novel antimicrobial agents S. Sirakanyan, et al., 2015.
Antimicrobial Activity
The synthesis of 10-alkylsulfanyl-substituted pyrido-thieno[3,2-d]pyrimidines annulated with various rings has been explored for their antimicrobial activity. This research contributes to the development of new antimicrobial agents capable of combating Gram-positive staphylococci and Gram-negative rods, addressing the growing concern of antibiotic resistance E. Paronikyan, et al., 2016.
Anticancer Potential
The design and synthesis of classical and nonclassical antifolates based on pyrrolo[2,3-d]pyrimidine derivatives illustrate the compound's potential in cancer therapy. These compounds have shown to be effective inhibitors of dihydrofolate reductase (DHFR), a key target in chemotherapy for treating various cancers A. Gangjee, et al., 2007.
Direcciones Futuras
Propiedades
IUPAC Name |
11-ethyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-2-13-10(14)8-6-4-3-5-7(6)16-9(8)12-11(13)15/h2-5H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJOUZVZTPJDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=S)SC3=C2CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

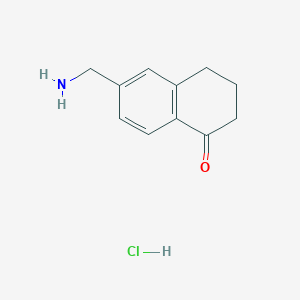
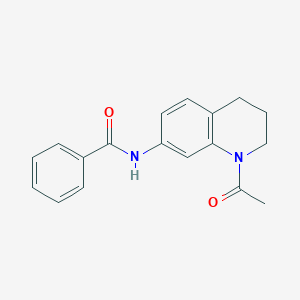

![Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B2882957.png)
![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2882964.png)
![3-[(3-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2882965.png)
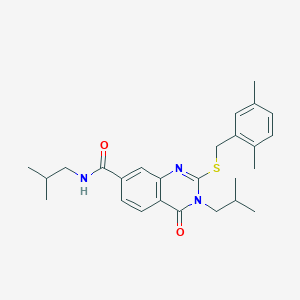
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2882967.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2882971.png)

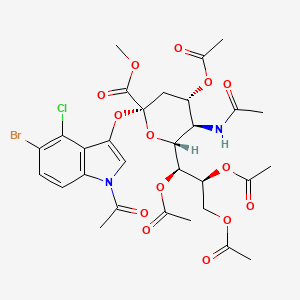
![Methyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2882975.png)
